molecular formula C9H5BrINO B12338451 8-Bromo-3-iodoquinolin-4-ol

8-Bromo-3-iodoquinolin-4-ol

Cat. No.: B12338451
M. Wt: 349.95 g/mol
InChI Key: FQKGUHNWTCWYPL-UHFFFAOYSA-N
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Description

8-Bromo-3-iodoquinolin-4-ol is a heterocyclic compound with the molecular formula C₉H₅BrINO. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of bromine and iodine atoms attached to the quinoline ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-iodoquinolin-4-ol typically involves the bromination and iodination of quinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-iodoquinolin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield quinoline derivatives with different functional groups, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .

Scientific Research Applications

8-Bromo-3-iodoquinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-iodoquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions .

Comparison with Similar Compounds

    6-Bromo-3-iodoquinolin-4-ol: Another quinoline derivative with similar halogen substitutions.

    8-Hydroxyquinoline: A related compound with a hydroxyl group instead of halogens, known for its diverse biological activities.

Uniqueness: 8-Bromo-3-iodoquinolin-4-ol is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological properties compared to other quinoline derivatives. Its dual halogenation makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

IUPAC Name

8-bromo-3-iodo-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrINO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)

InChI Key

FQKGUHNWTCWYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)I

Origin of Product

United States

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